Gladiolic Acid: A Comprehensive Technical Review of its Chemical Structure, Stereochemistry, and Biological Activity
Gladiolic Acid: A Comprehensive Technical Review of its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid, a natural product first isolated from Penicillium gladioli, has attracted scientific interest due to its notable biological activities, particularly its fungistatic properties. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and known biological functions of gladiolic acid. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.
Chemical Structure and Properties
Gladiolic acid is a polyketide-derived aromatic compound with the systematic IUPAC name 2,3-diformyl-6-methoxy-5-methylbenzoic acid.[1] Its chemical formula is C₁₁H₁₀O₅, and it has a molecular weight of 222.19 g/mol .[1][2]
Key Structural Features:
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A benzoic acid core.
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Two formyl (-CHO) groups at positions 2 and 3.
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A methoxy (-OCH₃) group at position 6.
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A methyl (-CH₃) group at position 5.
An important characteristic of gladiolic acid is that it is an achiral molecule, meaning it does not possess any stereocenters and therefore does not exhibit optical activity.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [1] |
| Molecular Weight | 222.19 g/mol | [1][2] |
| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid | [1] |
| CAS Number | 478-05-7 | [1] |
| Appearance | Reported as silky needles from water | |
| Melting Point | 160 °C | |
| pKa | 4.4 | |
| UV max (in ethanol) | 214, 271, 304 nm | |
| Stereochemistry | Achiral | [2] |
Stereochemistry
As an achiral molecule, gladiolic acid does not have any chiral centers.[2] This simplifies its chemical synthesis and characterization as there are no enantiomers or diastereomers to consider. The planar nature of the benzene ring and the substituents do not create any stereoisomers.
Biological Activity
Gladiolic acid is primarily recognized for its fungistatic activity , meaning it inhibits the growth of fungi rather than killing them (fungicidal).[3][4] This activity has been reported against a variety of fungal species.
Antifungal Activity
While extensive quantitative data is limited in publicly available literature, gladiolic acid has shown inhibitory effects against various fungi. The mechanism of its antifungal action is not yet fully elucidated but is an active area of research. It is hypothesized to interfere with essential cellular processes in susceptible fungi.
Further research is required to determine the minimum inhibitory concentrations (MICs) of gladiolic acid against a broader range of fungal and bacterial species to fully assess its antimicrobial spectrum.
Experimental Protocols
Isolation and Purification of Gladiolic Acid
Workflow for Gladiolic Acid Isolation
Caption: A generalized workflow for the isolation and purification of gladiolic acid.
Methodology:
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Fermentation: Penicillium gladioli is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions for secondary metabolite production.
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Extraction: After the incubation period, the mycelium is separated from the culture broth by filtration. The filtrate is then acidified (e.g., with HCl to pH 2-3) and extracted with an organic solvent such as ethyl acetate.
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Purification: The organic extract is concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds. Fractions containing gladiolic acid are identified by thin-layer chromatography (TLC).
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Crystallization: The purified fractions are combined, concentrated, and the gladiolic acid is crystallized from a suitable solvent system (e.g., hot water) to yield pure crystals.
Spectroscopic Characterization
The structure of gladiolic acid is confirmed using various spectroscopic techniques.
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, methyl protons, methoxy protons, and two distinct formyl protons. |
| ¹³C-NMR | Resonances for the carboxylic acid carbon, two formyl carbons, aromatic carbons, methyl carbon, and methoxy carbon. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of 222.19 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O, aromatic C-H and C=C, and the formyl C=O stretching vibrations. |
Antifungal Susceptibility Testing
The fungistatic activity of gladiolic acid can be quantified using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
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A two-fold serial dilution of gladiolic acid is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
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Each well is inoculated with a standardized suspension of the test fungus.
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The plate is incubated under conditions appropriate for the specific fungus.
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The MIC is determined as the lowest concentration of gladiolic acid that visibly inhibits fungal growth.
Biosynthesis of Gladiolic Acid
Gladiolic acid is a fungal aromatic polyketide. Its biosynthesis is believed to follow the general principles of polyketide synthesis, involving a large multifunctional enzyme known as a polyketide synthase (PKS). While the specific enzymatic steps for gladiolic acid have not been fully elucidated, a putative pathway can be proposed based on known fungal aromatic polyketide biosynthesis.
The biosynthesis likely starts with an acetyl-CoA starter unit, followed by the iterative addition of malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific domains within the PKS. Subsequent tailoring reactions, such as methylation and oxidation, would then lead to the final structure of gladiolic acid.
Putative Biosynthetic Pathway of Gladiolic Acid
References
- 1. Gladiolic acid | C11H10O5 | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Gladiolic acid, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gladiolic acid, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
